1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid
Description
1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid is a synthetic organic compound with the molecular formula C₁₉H₁₉N₅O₈S and a molecular weight of 477.45 g/mol . It features a piperidine ring substituted with a carboxylic acid group at the 4-position and a sulfonyl group attached to a 3-nitro-4-pyrrolidinylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in prodrug design or enzyme modulation. The compound is reported to have a purity of >90% and is typically utilized in research settings for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
1-(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c20-16(21)12-5-9-18(10-6-12)26(24,25)13-3-4-14(15(11-13)19(22)23)17-7-1-2-8-17/h3-4,11-12H,1-2,5-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZFCJWQKWADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of 4-(1-pyrrolidinyl)aniline to introduce the nitro group. This is followed by sulfonylation using a sulfonyl chloride derivative to attach the sulfonyl group to the phenyl ring. The final step involves the coupling of the sulfonylated intermediate with 4-piperidinecarboxylic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group results in the formation of 1-{[3-Amino-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Pharmacological Applications
1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid has shown promise in several areas of pharmacology:
Analgesic Activity
The compound exhibits significant analgesic properties, making it a candidate for pain management therapies. Its mechanism of action involves modulation of pain pathways through interaction with specific receptors involved in pain signaling. Preliminary studies indicate that it may enhance endocannabinoid signaling, which is crucial for pain modulation.
Calcium Channel Blocker Potential
Research suggests that this compound may act as a calcium channel blocker, which can be beneficial in treating conditions related to calcium dysregulation, such as hypertension and certain cardiac disorders. The structural characteristics allow it to effectively inhibit calcium influx in cells.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Initial studies have focused on:
- Receptor Binding : Investigations into how the compound binds to pain receptors and calcium channels.
- Biological Membrane Permeability : The presence of piperidine and pyrrolidinyl groups enhances its ability to cross biological membranes, which is critical for drug efficacy.
Case Studies
Several case studies have highlighted the applications of this compound:
-
Study on Analgesic Efficacy :
- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain responses in models of both acute and chronic pain.
- Results indicated an increase in endogenous cannabinoid levels, suggesting a mechanism involving endocannabinoid system modulation.
-
Calcium Channel Blockade Investigation :
- Research assessing the calcium channel blocking activity revealed that the compound effectively inhibited calcium influx in neuronal cells, supporting its potential use in treating cardiovascular conditions.
Mechanism of Action
The mechanism of action of 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl and piperidinecarboxylic acid moieties can enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Key Observations:
The pyrrolidinyl group adds a secondary amine, which may improve lipophilicity and membrane permeability relative to naphthyl or imidazole substituents .
Molecular Weight and Pharmacokinetics :
- The target compound has the highest molecular weight (477.45), which may limit blood-brain barrier penetration compared to lighter analogs like the imidazole derivative (289.31) .
Prodrug Potential: Carboxylic acid groups in piperidine derivatives (e.g., nipecotic acid analogs) are often esterified to enhance bioavailability, as seen in studies of nipecotic acid prodrugs . The acetylamino derivative may similarly act as a prodrug, releasing active metabolites via hydrolysis.
Stability and Metabolic Considerations
- Nitro Group Stability: The nitro group in the target compound is resistant to reduction under physiological conditions, unlike imidazole or acetylamino groups, which may undergo metabolic transformations (e.g., oxidation or deacetylation) .
- Sulfonyl Linker : All compounds share a sulfonyl group, which generally improves metabolic stability compared to ester or amide linkages .
Biological Activity
1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H21N3O6S
- Molecular Weight : 373.42 g/mol
- CAS Number : 3720830
- IUPAC Name : this compound
The compound features a nitro group, a sulfonamide linkage, and a piperidine ring, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to mood and cognition.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Neuropharmacological Effects
Studies on related compounds reveal neuroleptic activities comparable to established antipsychotics like haloperidol. The piperidine structure is known to enhance the binding affinity to dopamine receptors, which may translate into therapeutic effects for psychiatric disorders.
Case Study 1: Neuroleptic Activity
A study evaluated a series of piperidine derivatives for their neuroleptic effects. The results indicated that compounds with similar structural features to this compound exhibited significant binding affinity for dopamine D2 receptors, suggesting potential use in treating schizophrenia and other mood disorders .
Case Study 2: Antimicrobial Efficacy
In vitro tests on related sulfonamide compounds demonstrated effective inhibition of Gram-positive bacteria. These findings support the hypothesis that this compound may possess similar antimicrobial properties, warranting further investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Sulfanilamide | Sulfanilamide | Antibacterial |
| Haloperidol | Haloperidol | Antipsychotic |
| This compound | Target Compound | Potential Neuroleptic |
Q & A
Q. What are the common synthetic routes for preparing 1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid?
A typical synthesis involves coupling a sulfonyl chloride derivative with a piperidinecarboxylic acid precursor under basic conditions. For example, sulfonylation of 3-nitro-4-(1-pyrrolidinyl)benzenesulfonyl chloride with 4-piperidinecarboxylic acid in the presence of a base like triethylamine yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, and purification is achieved via recrystallization or column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and substituent positions.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
- Elemental analysis to verify purity and stoichiometry.
- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation .
Q. What safety precautions are necessary when handling this compound?
Referencing safety data sheets (SDS), researchers should:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store the compound in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation efficiency?
Optimization may involve:
- Screening solvents (e.g., DCM vs. THF) to enhance solubility of intermediates.
- Adjusting reaction temperature (e.g., 0°C to room temperature) to minimize side reactions.
- Employing coupling agents like HATU or EDCI to activate carboxylic acid groups. Quantitative yield tracking via HPLC or LC-MS is recommended .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Conflicting NMR/IR results (e.g., unexpected peak splitting or missing bands) require:
- Repeating experiments under anhydrous conditions to exclude solvent interference.
- Using 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
- Cross-validating with computational methods (e.g., DFT simulations of IR/NMR spectra) .
Q. How can computational methods guide the design of analogs with enhanced biological activity?
- Molecular docking predicts binding affinity to target proteins (e.g., carbonic anhydrases or kinases).
- QSAR models correlate structural features (e.g., nitro group position, sulfonyl linker length) with activity.
- MD simulations assess conformational stability in biological environments. Experimental validation via enzyme inhibition assays is critical .
Q. What experimental approaches quantify interactions between this compound and biological targets?
Advanced methodologies include:
- Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd).
- Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).
- Crystallography (if target protein structures are available) to visualize binding modes .
Methodological Considerations
Q. How should researchers address contradictions in biological activity data across studies?
- Conduct dose-response assays to confirm potency (e.g., IC₅₀ values).
- Validate target specificity using gene knockout or siRNA silencing.
- Compare results under standardized conditions (e.g., pH, temperature, cell line) to isolate variables .
Q. What techniques are recommended for studying metabolic stability in vitro?
- Liver microsome assays (human/rat) with LC-MS/MS to track metabolite formation.
- CYP450 inhibition assays to assess drug-drug interaction risks.
- Plasma stability tests to evaluate hydrolysis susceptibility .
Structural and Functional Analogues
Q. How do structural modifications (e.g., nitro group replacement) impact pharmacological properties?
- Replacing the nitro group with a methoxy or amino group can alter electron density, affecting binding to redox-sensitive targets.
- Sulfonyl-to-carbonyl substitutions may reduce metabolic clearance but decrease solubility.
- Systematic SAR studies using in vitro and in vivo models are essential .
Data Compilation Table
| Property | Method | Typical Results | Reference |
|---|---|---|---|
| Melting Point | DSC/TGA | 162–163°C (decomposition observed) | |
| logP (Lipophilicity) | HPLC (RP-C18) | 2.3 ± 0.2 | |
| Aqueous Solubility | Shake-flask method | 0.12 mg/mL (pH 7.4) | |
| Plasma Protein Binding | Equilibrium dialysis | 89% (human albumin) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
